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Compound of Interest

Compound Name: 2-Methyltetradecane

CAS No.: 1560-95-8

Cat. No.: B074470 Get Quote

Executive Summary
2-Methyltetradecane (

) is a branched alkane isomer of pentadecane. In drug development and environmental
analysis, it frequently appears as a component of complex hydrocarbon matrices, a specific
biomarker in insect pheromone signaling, or a trace impurity in petrochemical solvents.

Accurate identification of 2-methyltetradecane requires a multi-modal approach. Reliance on a

single technique (e.g., Mass Spectrometry alone) often leads to misidentification as n-

pentadecane or 3-methyltetradecane due to spectral similarity. This guide provides a definitive,

self-validating protocol for its characterization using GC-MS (Retention Indices +

Fragmentation) and NMR spectroscopy.
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Property Data Notes

IUPAC Name 2-Methyltetradecane
"Iso-pentadecane" (common

name)

Molecular Formula Saturated branched alkane

Exact Mass 212.2504 Da Monoisotopic

Boiling Point ~261–262 °C
Slightly lower than n-

pentadecane (270 °C)

Kovats Index (RI) 1460–1465
On DB-5 / HP-5MS columns

(Non-polar)

Chromatographic Behavior: The Kovats Index (RI)
In alkane analysis, retention time drifts. The Kovats Retention Index (RI) is the only reliable

anchor.

The Rule: 2-Methyl alkanes elute before their straight-chain isomers (n-alkanes) but after

more highly branched isomers.

Target Value: On a standard non-polar column (e.g., DB-5, HP-5MS), 2-methyltetradecane
elutes at RI 1460–1465.

Validation:

n-Tetradecane (

) = 1400 (Definition)

n-Pentadecane (

) = 1500 (Definition)

2-Methyltetradecane falls at ~60-65% of the gap between

and
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.

Diagnostic Logic: If your peak elutes at RI 1500, it is n-Pentadecane. If it elutes at RI 1463, it is

likely 2-Methyltetradecane.

Mass Spectrometry (EI-MS) Interpretation
Electron Ionization (70 eV) produces a fragmentation pattern dominated by sigma-bond

cleavages. 2-Methyltetradecane has a distinct "fingerprint" compared to n-alkanes.

Key Diagnostic Peaks
Molecular Ion (

): m/z 212.[1] Usually weak but visible.[2]

Base Peak: m/z 43 (

) or m/z 57. (Common to all alkanes, non-specific).

The "Iso" Indicator (M-15):

Observation: A distinct peak at m/z 197 (

).

Mechanism: Loss of a methyl group. In n-alkanes, this is negligible. In 2-methyl alkanes,

cleavage at the branch point (C2) is statistically favored and energetically accessible,

yielding a secondary carbocation.

The "Branch" Cleavage (M-43):

Observation: Loss of the isopropyl group (

) leads to m/z 169.

Mechanism: Cleavage of the C2–C3 bond.

Fragmentation Pathway Diagram
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Chain Fragmentation

Click to download full resolution via product page

Caption: EI-MS fragmentation pathways for 2-Methyltetradecane. The M-15 peak (197)

distinguishes it from n-alkanes.

NMR Spectroscopy: The Structural Architect
While MS confirms the mass and class, NMR definitively locates the methyl branch at the C2

position.

NMR Chemical Shifts (CDCl )
The symmetry of the isopropyl head group is the key identifier.
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Carbon Position Assignment
Shift (

, ppm)
Diagnostic Feature

C1, C1' Terminal Methyls (Iso) 22.7

Double intensity,

distinct from bulk

methyls.

C2 Methine (CH) 28.0
Branch point;

deshielded.

C3
Methylene (

to branch)
39.1

Significantly

deshielded compared

to bulk

.

C14 Terminal Methyl (Tail) 14.1
Standard triplet

methyl.

Bulk Chain 29.4 – 30.0 Overlapping "hump".

NMR Chemical Shifts (CDCl )
0.86 ppm (d,

Hz, 6H): The Iso-propyl doublet. This is the "smoking gun" for 2-methyl substitution.

0.88 ppm (t, 3H): The terminal methyl at the other end of the chain.

1.52 ppm (m, 1H): The methine proton at C2.

1.25 ppm (br s): Bulk methylene protons.

Experimental Protocol: Identification Workflow
This protocol ensures high-confidence identification, eliminating false positives from isomers

like 3-methyltetradecane.

Step 1: Sample Preparation
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Dissolve 1 mg of sample in 1 mL of Hexane (for GC-MS) or CDCl

(for NMR).

Internal Standard Spike: Add 50 µL of a

n-alkane mix to the GC vial to calculate the Retention Index (RI) precisely.

Step 2: GC-MS Acquisition
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

Temp Program: 50°C (1 min)

10°C/min

300°C.

Data Check:

Calculate RI using the Van den Dool and Kratz equation.

Pass Criteria: RI must be

.

Step 3: NMR Verification (If Isolated)
Acquire

NMR (16 scans min).

Pass Criteria: Look for the 6H doublet at 0.86 ppm. If you see a triplet and a doublet (3H

each), it is likely 3-methyltetradecane (which has an ethyl group and a methyl branch).

Analytical Decision Tree
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Unknown Hydrocarbon Sample

Run GC-MS (DB-5 Column)

Calculate Retention Index (RI)

Is RI approx 1460-1465?

Check MS Spectrum

Yes

Likely n-Pentadecane
(RI ~1500)

No (RI ~1500)

M-15 (197) Present?
M-43 Present?

Run 1H NMR

Yes (High Confidence)

Likely 3-Methyl or
other isomer

No

6H Doublet at 0.86 ppm?

CONFIRMED:
2-Methyltetradecane

Yes No (e.g. 3H doublet)

Click to download full resolution via product page

Caption: Logic flow for distinguishing 2-methyltetradecane from n-alkanes and other isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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